9-Bromo-2-ethyl-9H-fluorene
Description
9-Bromo-2-ethyl-9H-fluorene is a brominated fluorene derivative with a unique substitution pattern: a bromine atom at the 9-position and an ethyl group at the 2-position of the fluorene backbone.
Properties
CAS No. |
922499-63-6 |
|---|---|
Molecular Formula |
C15H13Br |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
9-bromo-2-ethyl-9H-fluorene |
InChI |
InChI=1S/C15H13Br/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h3-9,15H,2H2,1H3 |
InChI Key |
SKCUNOSZNXDKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-ethyl-9H-fluorene typically involves the bromination of 2-ethylfluorene. One common method is to react 2-ethylfluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-ethyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2-ethylfluorene.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include 9-amino-2-ethylfluorene, 9-thio-2-ethylfluorene, and 9-alkoxy-2-ethylfluorene.
Oxidation: Products include 2-ethylfluorenone and 2-ethylfluorene-9-carboxylic acid.
Reduction: The major product is 2-ethylfluorene.
Scientific Research Applications
9-Bromo-2-ethyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.
Materials Science: It is used in the development of novel polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-2-ethyl-9H-fluorene depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the fluorene backbone, facilitating charge transport. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Key Properties of 9-Bromo-2-ethyl-9H-fluorene and Related Compounds
Positional and Electronic Effects
Bromine Position :
- Bromine at the 9-position (e.g., 9-Bromo-9-phenylfluorene ) directs reactivity toward electrophilic substitution, whereas 2-bromo derivatives (e.g., 2-Bromo-9H-fluorene ) favor nucleophilic aromatic substitution due to proximity to the electron-rich fluorene core.
- In this compound, bromine at C9 may stabilize adjacent carbocations, enhancing its utility in alkylation reactions.
- Ethyl substitution may also modulate electronic effects (e.g., inductive electron donation), altering reactivity in cross-coupling reactions compared to halogen-only derivatives .
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